molecular formula C4H5NO3 B13566945 3-Methoxy-1,2-oxazol-5-ol

3-Methoxy-1,2-oxazol-5-ol

Cat. No.: B13566945
M. Wt: 115.09 g/mol
InChI Key: DEGCIJOWKLHOLW-UHFFFAOYSA-N
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Description

3-Methoxy-1,2-oxazol-5-ol is a heterocyclic compound featuring a five-membered oxazole ring with hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions 5 and 3, respectively. The oxazole core consists of one oxygen and one nitrogen atom, contributing to its aromaticity and reactivity.

Properties

Molecular Formula

C4H5NO3

Molecular Weight

115.09 g/mol

IUPAC Name

3-methoxy-2H-1,2-oxazol-5-one

InChI

InChI=1S/C4H5NO3/c1-7-3-2-4(6)8-5-3/h2,5H,1H3

InChI Key

DEGCIJOWKLHOLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)ON1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of methoxyamine with a suitable β-keto ester under acidic conditions, leading to the formation of the oxazole ring . Another approach involves the use of hydroxylamine derivatives and α,β-unsaturated carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1,2-oxazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can be further utilized in different chemical applications .

Scientific Research Applications

3-Methoxy-1,2-oxazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methoxy-1,2-oxazol-5-ol exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in metabolic processes, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 3-Methoxy-1,2-oxazol-5-ol with structurally related heterocycles:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound C₄H₅NO₃ 3-OCH₃, 5-OH 115.09 Predicted higher polarity due to -OH and -OCH₃; moderate solubility in polar solvents
3-Methyl-1,2-oxazol-5-ol C₄H₅NO₂ 3-CH₃, 5-OH 101.09 Lower lipophilicity than methoxy analog; hydroxyl enhances aqueous solubility
3-(4-Chloro-2-fluorophenyl)-1,2-oxazol-5-ol C₉H₅ClFNO₂ 3-(4-Cl-2-F-C₆H₃), 5-OH 213.59 Bulky aryl substituent increases steric hindrance; halogen atoms enhance electrophilic reactivity
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole C₁₆H₁₃NO₂ 5-(3-OCH₃-C₆H₄), 3-C₆H₅ 263.29 Extended conjugation improves stability; methoxy on phenyl modulates electronic effects
(3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide C₅H₈N₂O₃S₂ 3-OCH₃, 5-CH₂SO₂NH₂ (thiazole) 208.30 Thiazole sulfur increases polarizability; sulfonamide enhances biological activity

Reactivity and Functionalization

  • Electrophilic Substitution : The methoxy group at position 3 in this compound is electron-donating, directing electrophilic attacks to the para position (C-4) of the oxazole ring. This contrasts with 3-Methyl-1,2-oxazol-5-ol, where the methyl group exerts weaker electronic effects .
  • Hydroxyl Group Reactivity : The -OH at position 5 enables hydrogen bonding and participation in condensation or glycosylation reactions, similar to 5-hydroxyl derivatives in triazole synthesis .
  • Thiazole vs. Oxazole : Replacing oxygen with sulfur (as in thiazole analogs) increases ring stability and polarizability, altering binding affinities in biological systems .

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